molecular formula C6H9F3O B1295872 1,1,1-Trifluoro-2-hexanone CAS No. 360-34-9

1,1,1-Trifluoro-2-hexanone

Cat. No. B1295872
M. Wt: 154.13 g/mol
InChI Key: HGANPMZHRFOEDM-UHFFFAOYSA-N
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Patent
US05126071

Procedure details

In a nitrogen atmosphere, 9.12 g (380 mM) of magnesium into 120 ml of ether, and 49.32 g (360 mM) of butyl bromide dissolved in 30 ml of ether was added thereto, followed by 1.5 hours of heat refluxing. After cooling by standing and with ice, 13.68 g (120 mM) of trifluoroacetic acid dissolved in 30 ml of ether was added. After being stirred for 7 hours under cooling with ice, the system was subjected to hydrolysis with addition of hydrochloric acid, followed by extraction with ether and drying of the resultant ether layer with anhydrous sodium sulfate. The dried product was distilled under normal pressure to obtain 9.46 g of 1,1,1-trifluoro-2-hexanone. Yield: 47%.
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
49.32 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13.68 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Br)[CH2:3][CH2:4][CH3:5].[F:7][C:8]([F:13])([F:12])[C:9](O)=[O:10].Cl>CCOCC>[F:7][C:8]([F:13])([F:12])[C:9](=[O:10])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
9.12 g
Type
reactant
Smiles
[Mg]
Name
Quantity
49.32 g
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
13.68 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
of heat
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the resultant ether layer with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The dried product was distilled under normal pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(C(CCCC)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.46 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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